molecular formula C₂₀H₁₇NO₃S₂ B1139949 3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide CAS No. 384342-64-7

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide

Cat. No.: B1139949
CAS No.: 384342-64-7
M. Wt: 383.48
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide involves the reaction of pyrene-based ligands with methanethiosulfonate. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-quality reagents and advanced purification techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide involves its interaction with sulfhydryl groups in enzymes. The compound selectively modifies these groups, leading to changes in enzyme activity and function. The molecular targets include various enzymes with active sulfhydryl groups, and the pathways involved are related to the modification of these groups, affecting the overall enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide stands out due to its high selectivity for sulfhydryl groups and its strong fluorescent properties. These characteristics make it particularly valuable in research applications where precise modification and detection of specific biomolecules are required .

Properties

IUPAC Name

3-methylsulfonothioyloxy-N-pyren-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c1-26(23,25)24-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVHFLXHVKCPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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